molecular formula C12H15NO3 B14111072 4-Hydroxypiperidin-1-yl benzoate

4-Hydroxypiperidin-1-yl benzoate

Cat. No.: B14111072
M. Wt: 221.25 g/mol
InChI Key: JXVRYZOGEJWUKD-UHFFFAOYSA-N
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Description

4-Hydroxypiperidin-1-yl benzoate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The compound consists of a piperidine ring with a hydroxyl group at the 4-position and a benzoate ester group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidin-1-yl benzoate typically involves the esterification of 4-hydroxypiperidine with benzoic acid or its derivatives. One common method is to react 4-hydroxypiperidine with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidin-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-oxopiperidin-1-yl benzoate.

    Reduction: Formation of 4-hydroxypiperidin-1-yl benzyl alcohol.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: 4-Hydroxypiperidin-1-yl benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and as a reference compound in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor agent. Studies have shown that derivatives of piperidine can exhibit antiproliferative activity against cancer cells .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidin-1-yl benzoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group and benzoate ester allow the compound to interact with enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

    4-Hydroxypiperidine: A simpler derivative with only a hydroxyl group attached to the piperidine ring.

    4-Piperidinol: Another piperidine derivative with a hydroxyl group at the 4-position.

    4-Aminopiperidine: A piperidine derivative with an amino group at the 4-position.

Uniqueness: 4-Hydroxypiperidin-1-yl benzoate is unique due to the presence of both a hydroxyl group and a benzoate ester group. This combination of functional groups enhances its reactivity and potential biological activity compared to simpler piperidine derivatives .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl) benzoate

InChI

InChI=1S/C12H15NO3/c14-11-6-8-13(9-7-11)16-12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

InChI Key

JXVRYZOGEJWUKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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